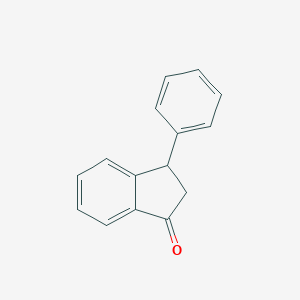

3-Phenyl-1-indanone

説明

Historical Development and Early Research Directions on Indanone Scaffolds

The study of indanone scaffolds dates back to the early 20th century, with initial research primarily focused on the synthesis and characterization of the basic indanone structure. Early methods for preparing 1-indanones often involved intramolecular cyclization reactions, such as the Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. These foundational studies laid the groundwork for the exploration of a wide range of indanone derivatives. The inherent reactivity of the ketone group and the aromatic ring of the indanone scaffold made it an attractive target for early organic chemists exploring new synthetic methodologies and the creation of novel molecular architectures.

Significance of 3-Phenyl-1-indanone as a Molecular Framework in Contemporary Chemistry

In contemporary chemistry, this compound has emerged as a particularly significant molecular framework. The presence of the phenyl group at the 3-position introduces a key stereocenter and provides a site for further functionalization, thereby expanding the chemical space accessible from this scaffold. This structural feature is crucial for its application as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. The rigid, bicyclic core of the indanone, combined with the conformational flexibility of the appended phenyl group, imparts unique physicochemical properties to its derivatives, influencing their biological activity and material characteristics.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound is vibrant and multifaceted. A significant area of focus is the development of new and more efficient synthetic methods, particularly enantioselective approaches to access specific stereoisomers. chemmethod.com There is also a growing interest in the biological activities of this compound derivatives, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. chemmethod.comchemmethod.comajrconline.orggoogle.com Furthermore, the unique photophysical properties of some derivatives have opened up avenues for their use in materials science, for instance, as components of liquid crystals or as probes for biological imaging. rsc.orgresearchgate.net Future perspectives are likely to involve the continued exploration of its therapeutic potential, the design of novel catalysts for its stereoselective synthesis, and the development of advanced materials with tailored optical and electronic properties.

Review of Key Methodologies Employed in this compound Studies

The investigation of this compound and its derivatives relies on a host of modern analytical and synthetic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation and characterization. nih.govnist.gov Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are routinely used for purification and analysis, with chiral HPLC being particularly important for determining the enantiomeric purity of asymmetrically synthesized compounds. rsc.org Synthetic methodologies are diverse and include classical reactions like Friedel-Crafts acylation and aldol condensation, as well as more contemporary methods such as catalytic asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions. scispace.com

特性

IUPAC Name |

3-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUOTMYWHGODQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314027 | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-72-7 | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3-phenyl-1-indanone

Strategies for the Construction of the 3-Phenyl-1-indanone Core

The formation of the this compound framework can be achieved through several strategic synthetic routes. These methods primarily involve the creation of the five-membered ring fused to a benzene ring, with a phenyl group at the 3-position. Key strategies include Friedel-Crafts acylation, palladium- and copper-catalyzed annulations, and Nazarov cyclizations.

Friedel-Crafts Acylation Approaches to 1-Indanones

Friedel-Crafts acylation is a classic and widely used method for the synthesis of 1-indanones. google.com This approach typically involves the intramolecular cyclization of a suitable precursor, such as a 3-arylpropionic acid or its corresponding acyl chloride, in the presence of a catalyst. nih.govnih.gov

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a direct method for forming the 1-indanone ring system. nih.gov This reaction is typically promoted by strong protic acids like sulfuric acid, polyphosphoric acid, or methanesulfonic acid, or by Lewis acids. nih.govresearchgate.net The direct cyclization of 3-phenylpropanoic acid derivatives can be challenging and may require harsh conditions, such as high temperatures. nih.govresearchgate.net For instance, the cyclization of 3-arylpropionic acids has been achieved using terbium(III) triflate (Tb(OTf)₃) at 250 °C. capes.gov.br Even with deactivating halogen substituents on the aromatic ring, the cyclization can proceed to give moderate to good yields of the corresponding 1-indanones. researchgate.netcapes.gov.br

A greener approach to this transformation involves the use of non-conventional energy sources like microwave irradiation or high-intensity ultrasound, which can shorten reaction times and improve yields. nih.govresearchgate.net For example, the microwave-assisted intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid has been reported. nih.gov

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | Moderate to good | researchgate.netcapes.gov.br |

| 3-(4-Methoxyphenyl)propionic acid | Microwave irradiation | 6-Methoxy-1-indanone | - | nih.gov |

| 3-Phenylpropanoic acid | Cyanuric chloride, AlCl₃ | This compound | 98% | amazonaws.com |

A variety of catalytic systems have been developed to facilitate the Friedel-Crafts acylation for 1-indanone synthesis. Traditional methods often rely on stoichiometric or even excess amounts of strong acids like AlCl₃, which can lead to significant waste. google.comresearchgate.net Modern approaches focus on the use of more efficient and reusable catalysts.

Metal triflates, such as those of scandium (Sc), ytterbium (Yb), and dysprosium (Dy), have been shown to be effective catalysts for the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives to form 1-indanones. beilstein-journals.org Lanthanide triflates, particularly Tb(OTf)₃, have been utilized for the dehydrative cyclization of 3-arylpropionic acids, although often at high temperatures. nih.govresearchgate.net The use of metal triflates in ionic liquids under microwave irradiation represents a more environmentally friendly approach, allowing for catalyst recovery and reuse. researchgate.net Other Lewis acids like zinc chloride (ZnCl₂) have also been employed in the synthesis of substituted 1-indanones. wipo.int

| Catalyst | Substrate Type | Key Features | Reference(s) |

| Protic Acids | |||

| Sulfuric acid, Polyphosphoric acid | 3-Arylpropionic acids | Traditional, often requires harsh conditions | nih.govresearchgate.net |

| Lewis Acids | |||

| Aluminum chloride (AlCl₃) | 3-Arylpropionyl chlorides | Classic method, often stoichiometric | nih.govnih.gov |

| Terbium(III) triflate (Tb(OTf)₃) | 3-Arylpropionic acids | Catalytic, high temperatures may be needed | researchgate.netcapes.gov.br |

| Scandium(III), Ytterbium(III), Dysprosium(III) triflates | Meldrum's acid derivatives | Catalytic for Friedel-Crafts acylation | beilstein-journals.org |

| Indium triflate | 3-Phenylsydnone | Used for acetylation at the 4-position | researchgate.net |

| Gadolinium(III) triflate (Gd(OTf)₃) in ionic liquid | 3-Phenylpropionic acids | Microwave-assisted, reusable catalyst system | researchgate.net |

| Zinc chloride (ZnCl₂) | 3-Chlorophenylpropionic acid | Used in the synthesis of 5-chloro-1-indanone | wipo.int |

Intramolecular Cyclization of 3-Arylpropionic Acids

Palladium-Catalyzed Intramolecular Annulation Reactions for Indanone Derivatives

Palladium catalysis offers a powerful and versatile tool for the synthesis of indanone derivatives. organic-chemistry.org These methods often proceed under milder conditions compared to traditional Friedel-Crafts reactions and can tolerate a wider range of functional groups.

One approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Another strategy is the asymmetric C-C bond activation and carbonylation of cyclobutanones using carbon monoxide, which provides chiral indanones with a quaternary carbon stereocenter. organic-chemistry.org A tandem conjugate addition/1,4-Pd shift followed by cyclization of α,β-unsaturated esters with arylboronic acids also yields 3,3-disubstituted indan-1-ones. organic-chemistry.org Furthermore, a novel method for synthesizing indanone derivatives involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, proceeding through C-H activation of the aldehyde group. acs.orgnih.gov More recently, the palladium-catalyzed annulation between acylsilanes and alkynes has been reported to produce indanone derivatives. rsc.org

Copper-Catalyzed Intramolecular Annulation for Hydroxylated Indanones

Copper-catalyzed reactions provide an efficient pathway to hydroxylated indanones, which are valuable synthetic intermediates. A notable method is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to yield 3-hydroxy-1-indanones. acs.orgnih.gov This reaction is typically carried out under mild conditions, for example, using a copper salt catalyst in a solvent like dimethyl sulfoxide (DMSO) at around 80°C, and often results in good to excellent yields. The mechanism involves the copper-mediated activation of the ethynyl group, which then undergoes cyclization with the aldehyde. This approach is valued for its operational simplicity and high regioselectivity.

| Catalyst | Starting Material | Product | Key Conditions | Yield | Reference(s) |

| Copper salts | 2-Ethynylbenzaldehyde | 3-Hydroxy-1-indanone | DMSO, ~80°C | >85% | acs.orgnih.govacs.org |

Nazarov Cyclization Strategies in this compound Synthesis

The Nazarov cyclization is a powerful method for the construction of cyclopentenone rings, including the 1-indanone core. preprints.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor. nih.gov In the context of this compound synthesis, chalcones (1,3-diphenyl-2-propen-1-ones) are common starting materials. beilstein-journals.orgnsf.gov

The reaction is often promoted by strong acids such as trifluoroacetic acid (TFA), and can be accelerated by microwave irradiation. beilstein-journals.orgpreprints.org For example, the Nazarov cyclization of a chalcone in the presence of TFA can yield the corresponding this compound derivative. beilstein-journals.org While effective, this method can require harsh conditions and potentially hazardous reagents. preprints.org Recent advancements have focused on developing milder catalytic systems. For instance, Lewis acids like copper(II) triflate (Cu(OTf)₂) have been used to catalyze the Nazarov cyclization of polarized dienones to produce indanones as single diastereoisomers in high yields. beilstein-journals.org The reactivity and selectivity of this cyclization can be controlled by the substitution pattern on the dienone. beilstein-journals.org

| Starting Material (Chalcone type) | Catalyst/Conditions | Product | Key Features | Reference(s) |

| Chalcone | Zeolite/Solid acid catalysts | This compound | Proposes a diprotonated superelectrophile intermediate | nsf.gov |

| Chalcone | Trifluoroacetic acid (TFA), 120°C | This compound derivative | Microwave heating can significantly reduce reaction time | beilstein-journals.org |

| Polarized dienones | Copper(II) triflate (Cu(OTf)₂) | Substituted 1-indanones | High diastereoselectivity | beilstein-journals.org |

| Chalcone DMU135 | Trifluoroacetic acid (TFA) or BF₃OEt₂ in 4-MeTHP | Indanone DMU5401 | Green chemistry approach using a sustainable solvent | preprints.org |

Suzuki-Miyaura Coupling in the Synthesis of Substituted Indanones

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of substituted indanones. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.org

A notable application of this methodology is the synthesis of 5-substituted indanone derivatives. researchgate.net In one study, 5-bromo-1-indanone was coupled with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, 4-thiomethylphenylboronic acid, and 4-ethylphenylboronic acid, using a palladium catalyst. researchgate.net This approach provides a robust route to structurally diverse indanones with potential applications in medicinal chemistry. researchgate.net

Furthermore, a one-pot Suzuki-Miyaura cross-coupling/acid-catalyzed cyclization sequence has been developed to produce substituted indenones and indanones in modest to good yields. nih.govrsc.org This method offers an efficient pathway to these cyclic ketones. While many Suzuki coupling procedures require ligands, ligand-free systems have also been developed. For instance, a system using PEG-400/Pd(OAc)2/TBAB/K2CO3 has been successfully used for the coupling of 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one with aryl and heteroarylboronic acids, achieving quantitative yields in many cases. semanticscholar.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for Indanone Synthesis

| Organohalide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 5-bromo-1-indanone | Phenylboronic acid | Palladium catalyst | 5-phenyl-1-indanone | - | researchgate.net |

| 5-bromo-1-indanone | 4-Methoxyphenylboronic acid | Palladium catalyst | 5-(4-methoxyphenyl)-1-indanone | - | researchgate.net |

| 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one | Phenylboronic acid | PEG-400/Pd(OAc)2/TBAB/K2CO3 | 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-one | 98% | semanticscholar.org |

Regio- and Stereoselective Synthesis of this compound Derivatives

Achieving regio- and stereocontrol in the synthesis of this compound derivatives is crucial for accessing specific isomers with desired biological activities. Several strategies have been developed to address this challenge.

One approach involves the catalyst-controlled carboacylation of alkenes with ketones, which can provide either 2- or 3-substituted indanones in a regiocontrolled manner by selecting different transition-metal catalysts. chinesechemsoc.org Another stereoselective method involves a one-pot reaction of aldehydes and alkyne derivatives facilitated by antimony pentafluoride (SbF5) and ethanol, which produces high yields of trans-2,3-disubstituted indanones as the sole isomers. whiterose.ac.uk

Asymmetric reduction of 3-aryl-1-indanones is a key method for obtaining enantioenriched 3-aryl-1-indanols, which are precursors to various biologically active molecules. The use of chiral catalysts, such as oxo-tethered Ru-catalysts like (R,R)- and (S,S)-Ts-DENEB, has shown excellent stereoselectivity in the asymmetric transfer hydrogenation of 3-aryl-1-indanones. rsc.org For instance, the reduction of 3-(3,4-dichlorophenyl)-1-indanone using these catalysts can lead to the corresponding 3-arylindanol with high stereoselectivity. rsc.org

Enzyme-catalyzed reductions also offer a high degree of stereoselectivity. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of (S)-3-phenyl-1-indanone to (S)-3-phenyl-1-indanol. nih.gov

Derivatization and Functionalization Reactions of this compound

The this compound scaffold serves as a versatile starting material for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Alkylation Reactions of the Indanone Skeleton

Alkylation of the indanone skeleton is a fundamental transformation for introducing alkyl groups at various positions. The reactivity of the indanone allows for alkylation at the α-carbon (C2) and at other positions on the aromatic ring, depending on the reaction conditions and the specific indanone derivative. rsc.orgnih.gov For example, cobalt-catalyzed intramolecular cyclization of alkylated indanones can afford fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org

The synthesis of chiral indanones with stereogenic centers can be achieved through alkylation reactions. For instance, chiral indanones with a stereogenic center at C3 have been synthesized from methyl 3-(2,5-dimethoxyphenyl)butanoate, where the configuration was retained during subsequent alkylation steps. nih.gov

Reductions of the Carbonyl Moiety in this compound

The reduction of the carbonyl group in this compound to the corresponding alcohol is a common and important transformation. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), which convert the ketone to a secondary alcohol. libretexts.org

Asymmetric reduction methods are particularly valuable for producing chiral 3-phenyl-1-indanols. As mentioned previously, both metal-based catalysts and enzymes have been successfully employed for this purpose. rsc.orgnih.gov For instance, the asymmetric transfer hydrogenation of this compound using chiral Ru-catalysts can yield enantioenriched 3-phenyl-1-indanols. whiterose.ac.ukrsc.org Similarly, enzymes like (S)-1-phenylethanol dehydrogenase provide a highly stereoselective route to the corresponding (S)-alcohol. nih.gov

Spiroheterocycle Formation via 1,3-Dipolar Cycloaddition with 2-Arylidenes-3-phenyl-1-indanones

The exocyclic double bond in 2-arylidene-3-phenyl-1-indanones makes them excellent dipolarophiles for 1,3-dipolar cycloaddition reactions, leading to the formation of spiroheterocycles. scispace.commedjchem.comresearchgate.net This reaction is a powerful tool for constructing complex, five-membered heterocyclic rings in a regio- and stereocontrolled manner. scispace.commedjchem.comresearchgate.net

A prominent example is the reaction of 2-arylidene-3-phenyl-1-indanones with arylnitrile oxides, which are generated in situ from the corresponding arylaldoximes. scispace.comresearchgate.net This reaction proceeds in a regiospecific and diastereospecific manner to yield spiroisoxazolines. scispace.commedjchem.comresearchgate.net The presence of the phenyl group at the 3-position of the indanone influences the stereochemical outcome, leading to a single "anti" cycloadduct. scispace.com Microwave-assisted multicomponent reactions have also been utilized for the efficient synthesis of spiro indanone pyrrolidine/piperidine-fused derivatives via 1,3-dipolar cycloaddition of azomethine ylides. rsc.org

Table 2: Synthesis of Spiroisoxazolines from 2-Arylidenes-3-phenyl-1-indanones

| 2-Arylidenes-3-phenyl-1-indanone | Arylnitrile Oxide Precursor | Product | Yield | Reference |

| (E)-2-(4-methylbenzylidene)-3-phenyl-1-indanone | 4-Methylbenzaldoxime | 3-phenyl-3',4'-bis(4-methylphenyl)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one | 69% | researchgate.net |

| (E)-2-(4-methoxybenzylidene)-3-phenyl-1-indanone | 4-Methoxybenzaldoxime | 3-phenyl-3',4'-bis(4-methoxyphenyl)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one | 76% | researchgate.net |

Synthesis of 3-Phenyl-1-indanamines and Related Structures

3-Phenyl-1-indanamines are an important class of compounds, with some derivatives showing potential antidepressant activity by inhibiting the uptake of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov The synthesis of these amines often starts from this compound.

A common synthetic route involves the reductive amination of this compound. This can be achieved through various methods, including the use of reducing agents in the presence of an amine source. rsc.org For instance, reductive amination with aminoacetaldehyde dimethyl acetal, followed by reduction with NaCNBH3, can produce the corresponding amine. rsc.org

Furthermore, methods for preparing 3-aryl-1-indanamines have been developed where the phenyl ring can be substituted. wipo.int The synthesis often involves the formation of an intermediate oxime from the indanone, followed by reduction to the amine. The stereochemistry of the final product (cis or trans isomers) can significantly impact its biological activity. nih.gov Asymmetric synthesis of primary amines from ketones, including 1-indanone, has also been achieved using thermotolerant fungal reductive aminases, offering a green and efficient route to chiral amines. rsc.org

Rearrangement Reactions Involving this compound Intermediates

The photochemical behavior of compounds leading to this compound intermediates is a subject of detailed investigation. These studies often begin with precursors like 3-hydroxyflavone (3HF), which upon irradiation, undergo complex rearrangements.

Photooxygenation Pathways

Photooxygenation of 3-hydroxyflavone (3HF) represents a significant degradation pathway that competes with photorearrangement. In the presence of oxygen, irradiation of 3HF can lead to the formation of O-benzoyl salicylic acid and carbon monoxide. rsc.org This process can occur through two main pathways: direct photooxygenation and photosensitized oxygenation. rsc.orgrsc.org

Theoretical calculations using DFT/TD-DFT methods have shed light on these mechanisms. rsc.orgrsc.org The direct photooxygenation involves the triplet excited state (T1) of the phototautomeric form of 3HF reacting with ground-state triplet oxygen (³O₂). rsc.orgrsc.org Conversely, the photosensitized reaction involves the ground state normal form of 3HF reacting with singlet oxygen (¹O₂). rsc.orgrsc.org Both pathways are proposed to proceed through a feasible endoperoxide intermediate, while a mechanism involving an exoperoxide intermediate is considered kinetically inaccessible. rsc.orgrsc.org

Photorearrangement Mechanisms

In deaerated solutions, 3-hydroxyflavone (3HF) undergoes photorearrangement to yield 3-hydroxy-3-phenyl-indan-1,2-dione. rsc.org This transformation is a key route to indanone-type structures. Theoretical studies suggest that the reaction initiates from the T1 excited state of the phototautomeric form of 3HF. rsc.orgrsc.org The proposed mechanism involves the opening of the pyrone ring to form an intermediate with a 1-indanone skeleton. rsc.orgresearchgate.net This step is associated with a relatively high free energy barrier, corresponding to the folding of the pyrone ring. rsc.orgrsc.org

Initial proposals suggested that the formation of the final dione product occurred via a 2,3-epoxy-2-hydroxy-1-indanone intermediate. researchgate.net However, more recent theoretical calculations propose a direct proton transfer from the intermediate with the 1-indanone skeleton, bypassing the need for an epoxy intermediate. rsc.org Experimental work has provided evidence for the direct detection of the 2,3-epoxy-2-hydroxy-1-indanone as the primary photoproduct in certain solvents like acetonitrile. nih.gov This epoxide can then convert to the more stable 3-hydroxy-3-phenyl-indan-1,2-dione. nih.gov

Kinetic Features of Rearrangement Reactions

The rearrangement process involving these indanone intermediates exhibits interesting kinetic features. Studies have shown that 3-hydroxy-3-phenyl-indan-1,2-dione can convert back to 2,3-epoxy-2-hydroxy-1-indanone in the dark in acetonitrile. researchgate.netbookpi.org This observation points to a reversible reaction between the dione and the epoxide. researchgate.netbookpi.org

Kinetic studies performed at various temperatures have confirmed the temperature-dependent nature of this equilibrium. researchgate.netbookpi.org The data from these studies indicate that both the forward (dione to epoxide) and backward (epoxide to dione) reactions are first-order processes. researchgate.netbookpi.org By analyzing the reaction rates at different temperatures, the activation energies for these transformations have been determined. The activation energy for the conversion of the dione to the epoxide was found to be 72.175 kJmol⁻¹, and for the reverse reaction, it was 71.824 kJmol⁻¹. researchgate.netbookpi.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1-indanones, aiming for more environmentally benign and efficient processes. mdpi.com Non-conventional energy sources like microwaves and ultrasound have emerged as powerful tools in this endeavor. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has proven to be a highly effective method for accelerating the synthesis of 1-indanones and their derivatives. mdpi.comnih.gov One of the most common applications is in the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. mdpi.comnih.gov Microwave heating can significantly reduce reaction times compared to conventional heating methods. For instance, a Nazarov cyclization of chalcones to form indanones that required 4 hours at 120 °C with conventional heating could be completed in just 20 minutes under microwave irradiation at the same temperature. nih.gov

Microwave-assisted protocols have also been successfully employed for:

The hydrolysis of benzyl Meldrum's acid derivatives, a key step in the synthesis of halo-1-indanones. nih.gov

The one-pot synthesis of 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes in water, which involves an indanone intermediate. researchgate.net

Tandem Friedel-Crafts acylation and Nazarov cyclization of arenes and α,β-unsaturated acyl chlorides. researchgate.net

The benefits of microwave-assisted synthesis include not only reduced reaction times but also often lead to higher yields and cleaner reactions with fewer byproducts. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-methoxy-3-phenyl-1-indanone

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 120 | 4 hours | 88 |

| Microwave Irradiation | 120 | 20 minutes | Not specified, but significant time reduction noted |

Data sourced from literature. nih.gov

High-Intensity Ultrasound Applications

High-intensity ultrasound is another non-conventional energy source that has been effectively utilized for the synthesis of 1-indanone derivatives. mdpi.com Sonication promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.

Ultrasound has been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, providing a green alternative to traditional methods. mdpi.com Studies have shown that ultrasound-assisted synthesis can lead to good to excellent yields of chalcone derivatives of indanone in short reaction times under mild conditions. For example, the synthesis of 2-benzylidene-1-indanone derivatives has been achieved in shorter times and with better yields using an ultrasonic probe compared to conventional methods. acs.orgnih.gov

Table 2: Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives

| Derivative | Reaction Time (under sonication) | Yield |

|---|---|---|

| IND-1 | 0.5 hours | Better than conventional |

| IND-2 | 0.5 hours | Better than conventional |

| IND-3 | 0.5 hours | Better than conventional |

Data sourced from literature. acs.orgnih.gov

The use of ultrasound aligns with the principles of green chemistry by enabling reactions to be carried out rapidly, often at ambient temperature, and with simplified work-up procedures, thereby reducing energy consumption and waste generation.

Solvent-Free and Environmentally Benign Reaction Conditions

In recent years, the principles of green chemistry have spurred the development of solvent-free and environmentally benign methods for the synthesis and transformation of this compound and related derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

One notable environmentally friendly approach is the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govbeilstein-journals.org This method can be catalyzed by metal triflates in triflate-anion containing ionic liquids, which act as both the catalyst and the reaction medium. beilstein-journals.org This process offers good yields of 1-indanones and allows for the recovery and reuse of the metal triflate catalyst without a significant loss of activity. nih.govbeilstein-journals.org While some protocols have been developed in environmentally benign solvents, attempts to use solvents like PEG, n-butanol, ethyl lactate, or water for certain microwave-assisted reactions have been unsuccessful. researchgate.netmdpi.com

Solid-state reactions represent another significant advancement in green chemistry for indanone synthesis. Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free synthesis of related indenones from aromatic carboxylic acids and alkynes. researchgate.net This technique can also be used for the α-chlorination of 1-indanone, with the resulting α-chloroindanone being used in subsequent one-pot sequential acid- and base-mediated reactions in the solid state to produce biologically relevant heterocycles. rsc.org Additionally, a crossed-aldol condensation between 1-indanone and 3,4-dimethoxybenzaldehyde has been effectively carried out by grinding the reactants in the absence of a solvent with a catalytic amount of sodium hydroxide. tandfonline.comubc.ca

Microwave irradiation has proven to be a powerful tool for promoting solvent-free reactions involving indanone derivatives. clockss.org For instance, the synthesis of spiro[indene-2,5′-pyrazolo[3,4-b]pyridine]diones has been achieved through a catalyst-free microwave-assisted procedure. tandfonline.com In other cases, microwave-assisted synthesis under solvent-free conditions has been used to produce various heterocyclic systems fused to the indanone core, often with high yields and significantly reduced reaction times compared to conventional heating methods. clockss.orgtandfonline.comrsc.org

The following tables summarize key research findings on solvent-free and environmentally benign reactions related to this compound and its analogs.

Table 1: Solvent-Free and Environmentally Benign Synthesis of Indanone Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic Acids | Metal Triflates in Ionic Liquids, Microwave | 1-Indanones | Good | nih.govbeilstein-journals.org |

| Crossed-Aldol Condensation | 1-Indanone, 3,4-Dimethoxybenzaldehyde | NaOH, Grinding | 2-(3,4-Dimethoxybenzylidene)-1-indanone | Not specified | tandfonline.comubc.ca |

| Annulation | Aromatic Carboxylic Acids, Alkynes | Tf₂O, 2,6-Lutidine, Ball-milling | 3-Arylindenones | Not specified | researchgate.net |

| α-Chlorination and Condensation | 1-Indanone, Trichloroisocyanuric acid, Thiourea/o-phenylenediamine | Ball-milling, Base | 2-Indenothiazoles/Indenoquinoxalines | 74-82 | rsc.org |

Table 2: Microwave-Assisted Synthesis of Indanone-Fused Heterocycles

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Indane-1,3-dione, Paraformaldehyde, N-benzyl-3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine | Catalyst-free, 200 °C, 25 min | Spiro[indene-2,5′-pyrazolo[3,4-b]pyridine]diones | 20-56 | tandfonline.com |

| 3-[1-(Phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15, Solvent-free | 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | Good to Excellent | clockss.org |

| Isatin derivatives, 1H-Pyrazole-5-amines, Indane-1,3-dione | Solvent-free, 60 °C, 20-25 min | Spiro(pyrazolo[3,4-b]pyridines) | Not specified | tandfonline.com |

| Ninhydrin, Phenylenediamine, L-proline, Nitrostyrene derivatives | Green solvent | Spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives | 88-98 | rsc.org |

Mechanistic Investigations of Core Rearrangements

The structural core of this compound and its derivatives can undergo significant rearrangements, the mechanisms of which have been the subject of detailed theoretical and experimental investigation. These studies have unveiled the roles of exotic intermediates, including dicationic species and peroxides, in directing the course of these chemical transformations.

The formation of this compound and related structures can, under strongly acidic conditions, involve the formation of superelectrophilic dicationic intermediates. These are highly reactive species that carry a double positive charge, making them powerful electrophiles. arkat-usa.org For instance, the reaction of 1,3-indandione with benzene, when activated by superacids, can yield this compound, with the proposed mechanism involving such dicationic intermediates. researchgate.net

In related transformations, the cyclization of aryl vinyl ketones to 1-indanones under superacidic conditions is thought to proceed through the activation of the starting compounds to form O,C-diprotonated species (dications). researchgate.net Similarly, the synthesis of a substituted indanone, specifically an intermediate for the drug indatraline, from a cinnamoyl derivative in superacid is believed to involve superelectrophilic dicationic intermediates. mdpi.com In this case, the cinnamoyl derivative is doubly protonated in the superacid, leading to cleavage and the formation of an acylium cation which then undergoes a Friedel-Crafts type cyclization to form the indanone ring. arkat-usa.org These dicationic intermediates are key to enabling reactions that would otherwise be energetically unfavorable. researchgate.net

Photochemical reactions, particularly those involving oxygen, can lead to rearrangements that form the indanone skeleton via peroxide intermediates. Theoretical studies on the photorearrangement of 3-hydroxyflavone to 3-hydroxy-3-phenyl-indane-1,2-dione, a derivative of this compound, have provided significant insights into these pathways. rsc.orgresearchgate.netrsc.org

The calculations indicate that the photooxygenation reaction can proceed via an endoperoxide intermediate . rsc.orgresearchgate.netrsc.org This pathway is considered feasible for both the direct photooxygenation (reaction with triplet oxygen) and the photosensitized reaction (reaction with singlet oxygen). rsc.orgresearchgate.netrsc.org In contrast, an alternative mechanism involving an exoperoxide intermediate was found to be kinetically inaccessible. rsc.orgrsc.org The formation of the endoperoxide is a crucial step that directs the subsequent rearrangement to the indan-1,2-dione structure. These theoretical findings highlight the subtle energetic differences that determine the viability of different peroxide-mediated reaction pathways. rsc.orgresearchgate.net

The conversion of precursors into the indanone framework during photochemical reactions is governed by the energy barriers of the associated transition states. In the photorearrangement of 3-hydroxyflavone to 3-hydroxy-3-phenyl-indane-1,2-dione, the triplet (T₁) state of the phototautomeric form of 3-hydroxyflavone is the reacting species. rsc.orgrsc.org

Computational studies have mapped the free energy profile of this rearrangement, identifying a key transition state. rsc.orgrsc.org This transition state, which leads to the formation of an intermediate with a 1-indanone skeleton, possesses a relatively high free energy barrier. rsc.orgrsc.org The energy barrier is associated with the geometric distortion required for the folding of the pyrone ring in the precursor molecule. rsc.orgrsc.org The calculations suggest that the opening of the pyrone ring leads to the 1-indanone skeleton intermediate, which is then transformed into the final product. researchgate.netrsc.org The energy of this transition state is a critical factor in determining the efficiency and feasibility of the photochemical rearrangement.

| Reacting Species | Intermediate/Product | Key Feature of Transition State | Reference |

| T₁ state phototautomeric form of 3-hydroxyflavone | Intermediate with a 1-indanone skeleton | High free energy barrier corresponding to pyrone ring folding | rsc.orgrsc.org |

Detailed Analysis of Endoperoxide and Exoperoxide Intermediates

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on the rates and energetic requirements of chemical reactions involving this compound and its derivatives. These investigations are crucial for understanding the factors that influence the speed and outcome of these transformations.

The rates of rearrangement reactions involving the indanone core are, as expected, dependent on temperature. A study on the reversible rearrangement of 3-hydroxy-3-phenyl-indan-1,2-dione to 2,3-epoxy-2-hydroxy-1-indanone in acetonitrile demonstrated this temperature dependence. The reaction was studied at 14±1 °C, 22±1 °C, and 32±1 °C.

From the temperature-dependent data, the activation energies for both the forward and reverse reactions were determined. The activation energy for the conversion of the dione to the epoxide was found to be 72.175 kJmol⁻¹, while the activation energy for the reverse reaction (epoxide to dione) was 71.824 kJmol⁻¹. This indicates a significant energy barrier for the rearrangement, which can be overcome more readily at higher temperatures. The synthesis of 1-indanones via the Nazarov cyclization of chalcones is also a temperature-dependent process, with microwave heating significantly accelerating the reaction compared to conventional heating at the same temperature. beilstein-journals.org

| Reaction | Temperature (°C) | Activation Energy (kJmol⁻¹) |

| 3-hydroxy-3-phenyl-indan-1,2-dione → 2,3-epoxy-2-hydroxy-1-indanone | 14, 22, 32 | 72.175 |

| 2,3-epoxy-2-hydroxy-1-indanone → 3-hydroxy-3-phenyl-indan-1,2-dione | 14, 22, 32 | 71.824 |

Kinetic analysis of the rearrangement of 3-hydroxy-3-phenyl-indan-1,2-dione to 2,3-epoxy-2-hydroxy-1-indanone in the dark has also shed light on the reaction order. By monitoring the concentration changes over time, it was determined that the experimental data fit a model where both the forward and backward reactions are first order.

The assumption of first-order kinetics for both the forward (dione to epoxide) and backward (epoxide to dione) reactions led to a derived equation that showed a linear dependence of a concentration factor versus time. The excellent linearity of the plots confirmed the validity of the first-order assumption for this reversible reaction. Based on this kinetic model, the rate constants for both the forward (k₁) and backward (k₂) reactions were successfully calculated at different temperatures.

| Reaction Component | Reaction Order |

| Forward Reaction (dione → epoxide) | First Order |

| Backward Reaction (epoxide → dione) | First Order |

Applications in Materials Science

While the primary focus of 3-Phenyl-1-indanone research has been in the biomedical field, its derivatives are also being explored for applications in materials science. The rigid, planar structure of the indanone core, combined with the potential for extensive π-conjugation through the phenyl substituent and further derivatization, makes these compounds interesting candidates for organic electronic materials. Research has indicated that certain indanone derivatives can exhibit liquid crystalline properties, which are crucial for applications in displays and sensors. Additionally, the incorporation of the this compound scaffold into polymer backbones is being investigated as a means to impart specific thermal and optical properties to the resulting materials.

| Application Area | Derivative Type | Key Property | Potential Use | Reference |

|---|---|---|---|---|

| Liquid Crystals | Ester or long-chain alkyl derivatives | Mesophase formation | Displays, Sensors | |

| Polymers | Incorporation into polymer backbone | Thermal stability, Optical properties | High-performance plastics, Optical films | |

| Organic Electronics | Derivatives with extended π-systems | Charge transport, Luminescence | Organic light-emitting diodes (OLEDs), Organic field-effect transistors (OFETs) |

Biological and Pharmacological Research

Anticancer and Cytotoxic Studies

A significant body of research has focused on the anticancer and cytotoxic properties of 3-Phenyl-1-indanone derivatives. For example, 2-benzylidene-1-indanone derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. dergipark.org.tr Some of these compounds have shown potent cytotoxicity against various human cancer cell lines. google.comnih.gov The mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process in cell division. nih.gov Novel hydroxybenzylidene-1-indanone derivatives have also been reported to exhibit significant activity against glioblastoma cell lines. rsc.org

| Derivative Class | Cancer Cell Line | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 2-Benzylidene-1-indanone derivatives | MCF-7, HCT, THP-1, A549 | Anticancer activity | Tubulin polymerization inhibition | google.com |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one | Various human cancer cell lines | Potent cytotoxicity (IC50 = 3-10 μM) | Microtubule destabilization | nih.gov |

| (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives | U-251 glioblastoma cell line | Significant cytotoxic activity and promotion of apoptosis | Metal chelation (iron) | rsc.org |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of compounds derived from the this compound scaffold has been another active area of investigation. For instance, 3-(substituted amino)-inden-1-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. ajrconline.org Studies have shown that certain quinazolinone derivatives incorporating an indanone-like structure exhibit both analgesic and anti-inflammatory effects. tandfonline.comajol.infoscielo.br

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 3-(Substituted amino)-inden-1-ones | Anti-inflammatory | Activity increases with electronegative substitution on the amino group. | ajrconline.org |

| 3-Ethyl-2-substituted amino-quinazolin-4-ones | Analgesic and Anti-inflammatory | Some derivatives showed activity comparable to diclofenac sodium. | ajol.info |

| 4-Substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives | Analgesic and Anti-inflammatory | Exhibited time-dependent analgesic and anti-inflammatory effects. | scielo.br |

Antimicrobial Activity

Researchers have also explored the antimicrobial properties of various heterocyclic compounds derived from this compound. A series of novel pyrazolyl-dihydro-1H-inden-1-one derivatives were synthesized and showed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria. chemmethod.comchemmethod.comresearchgate.net The introduction of different substituents on the pyrazole and indanone rings was found to influence the potency and spectrum of antimicrobial action.

| Derivative Class | Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolyl-dihydro-1H-inden-1-one derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Moderate to good antibacterial activity. | chemmethod.comchemmethod.com |

| Indole derivatives bearing a pyrazole moiety | Bacillus, Pseudomonas, Escherichia coli, Staphylococcus | Some compounds showed good activity against Gram-positive and Gram-negative bacteria. | ijpsr.com |

| Pyrazole analogues from condensation reactions | Escherichia coli, Streptococcus epidermidis, Aspergillus niger | Some compounds showed high antibacterial and antifungal activity. | nih.gov |

Applications in Neurodegenerative Disease Research

The this compound scaffold has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. Novel indanone derivatives have been synthesized and characterized as potential imaging probes for β-amyloid plaques, which are a hallmark of the disease. rsc.orgnih.gov These compounds exhibit suitable lipophilicity and binding affinity to amyloid aggregates, making them candidates for the development of diagnostic tools. rsc.orgresearchgate.net Furthermore, derivatives of 1-indanone have been investigated as ligands for misfolded α-synuclein aggregates, which are associated with Parkinson's disease. researchgate.netnih.gov

| Application | Derivative Type | Key Finding | Potential Use | Reference |

|---|---|---|---|---|

| Amyloid Plaque Imaging | Iodinated indanone derivatives | Positive staining of senile plaques in AD brain sections. | Diagnostic imaging agents for Alzheimer's disease. | rsc.orgnih.gov |

| α-Synuclein Aggregate Ligands | 1-Indanone and 1,3-indandione derivatives | High binding affinity and selectivity for α-synuclein fibrils over other amyloid proteins. | Research tools and potential diagnostic agents for Parkinson's disease. | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies on 3-phenyl-1-indanone

Quantum Chemical Calculations for Energetics and Mechanisms

Quantum chemical calculations have been instrumental in elucidating the energetic and mechanistic details of reactions involving the 3-phenyl-1-indanone scaffold. These computational approaches allow for the study of molecular properties at the electronic level, providing a deeper understanding of their behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ornl.gov It is a powerful tool for predicting the ground state geometries and electronic properties of molecules like this compound. ornl.gov DFT calculations, using various functionals such as B3LYP and M06-2X, have been employed to optimize the geometries of related compounds and predict their NMR chemical shifts. nih.gov The accuracy of these predictions is often validated by comparing the calculated results with experimental data. nih.gov For instance, studies on similar structures have shown that certain functionals, like B97D and TPSSTPSS, provide high accuracy in predicting chemical shifts. nih.gov

The planarity of the indanone core fused with the arylidene ring allows for the transmission of electronic effects from substituents on the phenyl ring to the carbonyl group of the indanone. rsc.org This electronic communication influences the molecule's properties and can be effectively studied using DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. rsc.orguci.edu It provides insights into phenomena such as electronic absorption and emission spectra. rsc.org Theoretical studies on related flavonol structures, which can rearrange to form indanone-like intermediates, have utilized TD-DFT to compute the Gibbs free energies for ground and excited state species. rsc.orgrsc.org These calculations are crucial for understanding the photochemical reactions and degradation pathways of these molecules. rsc.orgrsc.org

TD-DFT is a valuable tool for describing potential energy surfaces of excited-state intramolecular proton transfer (ESIPT) processes, which are relevant in molecules with similar structural motifs to this compound derivatives. acs.org

Gibbs Free Energy Computations for Reaction Feasibility

The feasibility of a chemical reaction can be determined by calculating the change in Gibbs free energy (ΔG). A negative ΔG value indicates that a reaction is spontaneous or feasible. studymind.co.ukchemguide.co.uksavemyexams.com The Gibbs free energy is calculated using the equation ΔG = ΔH – TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. studymind.co.ukchemguide.co.uk

In the context of photochemical reactions involving structures that can lead to indanone skeletons, Gibbs free energy computations at the DFT/TD-DFT level have been used to assess the feasibility of different reaction pathways. rsc.orgrsc.org For example, calculations have confirmed the viability of photooxygenation routes via an endoperoxide intermediate while showing an alternative exoperoxide mechanism to be kinetically inaccessible. rsc.orgrsc.org These computations are essential for understanding the reaction mechanisms and predicting the most likely products. rsc.orgrsc.org

Table 1: Factors Influencing Reaction Feasibility based on Gibbs Free Energy

| Enthalpy Change (ΔH) | Entropy Change (ΔS) | Temperature (T) | Gibbs Free Energy (ΔG) | Reaction Feasibility |

| Negative | Positive | Any | Always Negative | Always Feasible |

| Positive | Negative | Any | Always Positive | Never Feasible |

| Negative | Negative | Low | Negative | Feasible |

| Negative | Negative | High | Positive | Not Feasible |

| Positive | Positive | Low | Positive | Not Feasible |

| Positive | Positive | High | Negative | Feasible |

This table provides a general overview of how enthalpy, entropy, and temperature changes affect the spontaneity of a reaction.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional representation of a molecule's energy as a function of its atomic coordinates. longdom.org Mapping the PES is crucial for understanding molecular stability, predicting reaction pathways, and elucidating reaction mechanisms. longdom.org For complex molecules, the dimensionality of the PES increases significantly, making computational studies challenging. longdom.org

In studies of photorearrangement reactions that produce indanone derivatives, the free energy profile has been calculated along the reaction coordinate, which is a form of PES mapping. rsc.orgrsc.org These calculations have identified intermediates with a 1-indanone skeleton, formed through transition states with significant energy barriers. rsc.orgrsc.org The exploration of the PES for excited-state intramolecular proton transfer in related systems has revealed that both TD-DFT and other high-level methods are suitable for describing these surfaces. acs.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are employed to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme receptor. researchgate.net These studies provide valuable information about the binding orientation, affinity, and key interactions that stabilize the ligand-receptor complex.

Receptor-Ligand Binding Interactions

Molecular docking studies have been utilized to investigate the binding interactions of various indanone derivatives with biological targets. For instance, derivatives of 3-phenyl-2-thioxoimidazolidin-4-one have been docked into the estrogen receptor (3ERT) to predict their binding modes. researchgate.net Similarly, arylidene indanone scaffolds have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. rsc.org

Docking simulations of AChE inhibitors have shown that the indanone ring can form π-π stacking interactions with key aromatic residues in the peripheral anionic site (PAS) of the enzyme, such as Trp279 (in Torpedo californica AChE). unl.edu In human AChE, this interaction would be with Trp286. unl.edu The phenyl group of related inhibitors can also form π-π interactions with residues in the active site gorge, like Trp84. unl.edu These computational predictions help to rationalize the structure-activity relationships observed in experimental studies and guide the design of more potent and selective inhibitors. researchgate.netnih.gov

Table 2: Key Interacting Residues in Acetylcholinesterase for Indanone-like Inhibitors

| Enzyme Site | Key Residue (Species Dependent) | Type of Interaction |

| Peripheral Anionic Site (PAS) | Trp279 / Trp286 | π-π stacking |

| Active Site Gorge | Trp84 / Trp86 | π-π stacking |

| Acyl Binding Pocket | Phe330 | Cation-π |

This table summarizes key amino acid residues within the acetylcholinesterase enzyme that have been shown in modeling studies to interact with indanone-based and related inhibitors.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While specific ADME prediction studies for this compound are not detailed in the available research, the methodology is widely applied to similar and related compounds to evaluate their drug-likeness. acs.orgsci-hub.se These computational screenings predict key pharmacokinetic parameters. The process involves using specialized software, such as SwissADME or QikProp, to calculate properties that determine how a compound might behave in a biological system. acs.orgdovepress.com

These predictions are based on the molecule's structure and include calculations of physicochemical properties, lipophilicity, water solubility, and potential to cross biological barriers like the blood-brain barrier. sci-hub.sedovepress.com For instance, in studies of indanone–chalcone hybrids and other derivatives, parameters like topological polar surface area (TPSA), logarithm of the partition coefficient (log P), and adherence to frameworks like Lipinski's rule of five are assessed to gauge oral bioavailability and drug-like potential. sci-hub.se

Table 1: Illustrative ADME Properties Predicted for Drug-Like Molecules This table represents typical parameters evaluated in ADME prediction studies. The values are not specific to this compound but serve as an example of what such an analysis would entail.

| Property | Description | Acceptable Range (Typical) |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| Log P (Lipophilicity) | The logarithm of the partition coefficient between octanol and water; indicates lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | < 10 |

| TPSA (Topological Polar Surface Area) | The surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | Yes/No |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing and stability. These non-covalent interactions dictate the supramolecular architecture.

Hirshfeld Surface Analysis in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts. mdpi.com The analysis generates several graphical representations:

d_norm surface : This surface highlights intermolecular contacts by color-coding them. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue areas show contacts longer than the van der Waals radii. mdpi.com

Shape Index and Curvedness : These surfaces reveal the shape of the molecule and identify flat regions that are often involved in π-π stacking interactions. nih.gov

2D Fingerprint Plots : These plots provide a quantitative summary of the different types of intermolecular contacts. They display the distribution of contact distances, allowing for the calculation of the percentage contribution of each interaction type to the total Hirshfeld surface. nih.govmdpi.com

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, analyses of structurally related phenyl-substituted heterocyclic compounds reveal common interaction patterns. nih.govmdpi.commdpi.com The most significant contributions typically come from H···H, C···H/H···C, and O···H/H···O contacts, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govmdpi.com Interactions involving π-systems, such as C···C or C···N contacts, are also frequently observed, indicating the presence of π-stacking. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Phenyl-Substituted Compound This table illustrates the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld analysis on a molecule containing similar functional groups. The data is based on findings for 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 51.3 |

| C···H / H···C | 24.2 |

| C···C (π-stacking) | 9.0 |

| N···H / H···N | 6.5 |

| O···H / H···O | 5.0 |

| C···N | 3.5 |

Conclusion and Outlook for 3-phenyl-1-indanone Research

Summary of Key Discoveries and Methodological Advancements

Research on 1-indanones, including the 3-phenyl substituted variant, has a long history, with initial synthetic publications dating back to the 1920s. nih.gov A primary and classical method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.com While effective, traditional methods often require harsh conditions, such as high temperatures and strong acids, prompting the development of more efficient and environmentally benign procedures. mdpi.com

Key methodological advancements have focused on improving synthetic efficiency and greenness. These include:

Microwave and Ultrasound-Assisted Synthesis : Non-conventional energy sources like microwaves and high-intensity ultrasound have been successfully employed for the intramolecular Friedel-Crafts acylation, significantly reducing reaction times and improving efficiency. mdpi.com

Transition-Metal Catalysis : The development of transition-metal-catalyzed reactions, utilizing metals like palladium, rhodium, and cobalt, has provided novel pathways for indenone synthesis through annulation reactions. bohrium.com These methods offer alternative routes with varying substrate scopes and regioselectivity. bohrium.com

Nazarov Cyclization : The Nazarov cyclization of chalcone precursors has been established as a viable method for producing 1-indanone derivatives, including a microwave-assisted protocol that drastically shortens reaction times from hours to minutes. nih.gov

Domino Reactions : Researchers have developed domino reactions that allow for the construction of complex fused tricyclic scaffolds from 2-carbonyl-1-indanones and alkynes in a single step. rsc.org

The 1-indanone framework, and specifically derivatives of 3-phenyl-1-indanone, are recognized as privileged structures in medicinal chemistry. researchgate.net They form the core of compounds investigated for a wide range of biological activities, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's, as well as anticancer agents. nih.govresearchgate.netresearchgate.net For instance, the indanone moiety is a key component of Donepezil, a drug used for Alzheimer's disease. researchgate.netresearchgate.net

Unexplored Research Avenues and Challenges

Despite significant progress, several challenges and unexplored avenues remain in the field of this compound research.

Synthetic Challenges:

Regioselectivity and Stereochemistry : Controlling the regioselectivity and stereochemistry during synthesis, particularly in complex annulation and condensation reactions, remains a significant hurdle. bohrium.comresearchgate.net The development of highly selective catalysts and reaction conditions is crucial for accessing specific isomers with desired biological activities.

Green Synthesis : While progress has been made, there is a continuing need to develop even more environmentally friendly synthetic protocols that minimize waste and avoid hazardous reagents and solvents. mdpi.com The scalability of current green methods for industrial production is also an area requiring further investigation.

Functionalization : Expanding the diversity of functional groups that can be introduced onto the this compound scaffold is an ongoing challenge. Developing methods for late-stage functionalization would be particularly valuable for creating libraries of derivatives for biological screening.

Biological and Mechanistic Challenges:

Mechanism of Action : For many biologically active this compound derivatives, the precise mechanism of action at the molecular level is not fully understood. Further studies are needed to identify specific cellular targets and pathways.

In Vivo Studies : While many compounds show promising in vitro activity, translating this to in vivo efficacy can be challenging. For example, a promising trans-3-phenyl-1-indanamine derivative developed as a potential imaging agent for the norepinephrine transporter (NET) showed high in vitro affinity but failed to show displaceable binding in nonhuman primate PET studies, indicating a disconnect between in vitro and in vivo performance. nih.gov

Broadening Biological Scope : The biological potential of this compound derivatives has been primarily explored in the context of cancer and neurodegenerative diseases. nih.govresearchgate.net There is a vast, unexplored space for evaluating these compounds against other therapeutic targets, such as infectious diseases, inflammation, and metabolic disorders.

Future Directions in Synthetic Chemistry, Biological Evaluation, and Computational Studies of this compound

The future of this compound research is poised for significant advancements across synthetic, biological, and computational fronts.

Future Directions in Synthetic Chemistry: The development of novel synthetic methodologies will continue to be a major focus. Key areas for future exploration include:

Catalyst Development : Designing new, more efficient, and highly selective catalysts for constructing and functionalizing the indanone core. bohrium.com This includes exploring earth-abundant metal catalysts as greener alternatives to precious metals.

Asymmetric Synthesis : A critical goal is the development of robust methods for the catalytic asymmetric synthesis of chiral 3-phenyl-1-indanones, as the stereochemistry is often crucial for biological activity. whiterose.ac.uk

Flow Chemistry : Implementing flow chemistry techniques could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound derivatives.

Future Directions in Biological Evaluation: The versatile scaffold of this compound will be leveraged to explore new therapeutic applications.

New Therapeutic Targets : Screening libraries of this compound derivatives against a wider range of biological targets, including those for antiviral, anti-inflammatory, and antimalarial applications, is a promising avenue. nih.gov

Imaging Agents and Probes : Further development of this compound derivatives as ligands for in vivo imaging of pathologies, such as α-synuclein aggregates in neurodegenerative diseases, is a key area of interest. researchgate.net

Dual-Activity Agents : Designing single molecules that can modulate multiple targets is a growing trend in drug discovery. The rigid scaffold of some indanone derivatives makes them promising candidates for developing dual inhibitors, for instance, targeting both acetylcholinesterase (AChE) and BACE-1 for Alzheimer's disease. nih.gov

Future Directions in Computational Studies: Computational chemistry will play an increasingly integral role in guiding research efforts.

Structure-Activity Relationship (SAR) Studies : Using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) to rationally design new derivatives with enhanced potency and selectivity. researchgate.net

Mechanism Elucidation : Employing Density Functional Theory (DFT) and other computational methods to investigate reaction mechanisms, understand the electronic properties of molecules, and predict the stability of different isomers. researchgate.netuwlax.edu

In Silico ADME/Tox Prediction : Utilizing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives early in the discovery process, helping to prioritize candidates for synthesis and biological testing. researchgate.net

The synergy between these three areas—advanced synthesis, broad biological evaluation, and predictive computational modeling—will undoubtedly unlock the full potential of this compound and its derivatives in science and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenyl-1-indanone derivatives, and what methodological considerations are critical for reproducibility?

- Answer: A widely used method involves nucleophilic substitution reactions of this compound with iodides (RI) using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at 0°C to room temperature for 5 hours. Optimized conditions (1.0 eq. substrate, LDA/RI ratio of 2.1:1.5) yield 70–80% of substituted derivatives. Characterization via NMR, NMR, and EI-GC-MS is essential to confirm structural integrity .

Q. How can researchers characterize this compound derivatives to verify purity and structural identity?

- Answer: Standard techniques include and NMR for elucidating proton and carbon environments, EI-GC-MS for molecular weight confirmation, and polarimetry for chiral derivatives. High-resolution mass spectrometry (HR-MS) and elemental analysis are recommended for novel compounds to validate molecular formulas .

Q. What solvent systems are optimal for reactions involving this compound, and how does solubility impact experimental design?

- Answer: THF is preferred for LDA-mediated reactions due to its ability to stabilize reactive intermediates. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be tested for alternative reaction setups. Pre-reaction solubility assays are critical to avoid heterogeneous conditions that reduce yield .

Q. What are the key structural features of this compound that influence its reactivity in organic transformations?

- Answer: The ketone group at the 1-position and the strained indanone ring system enhance electrophilicity, facilitating nucleophilic attacks at the 3-position. The phenyl group at C3 sterically directs regioselectivity, which must be accounted for in substituent design .

Q. How can researchers detect and mitigate common impurities in this compound synthesis?

- Answer: Over-substitution or residual starting materials are common impurities. Thin-layer chromatography (TLC) and HPLC with UV detection (e.g., Chiralpak columns) can identify byproducts. Recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselective synthesis of this compound derivatives?

- Answer: Asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru(II)-TsDPEN) achieves kinetic resolution of racemic mixtures. Monitoring enantiomeric excess (ee) via polarimetry and chiral HPLC (Chiralpak AD-H/OD-H columns) is critical. Reaction temperature (-20°C to 25°C) and catalyst loading (1–5 mol%) significantly impact ee values .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. neurotransmitter uptake) may arise from assay conditions (pH, substrate concentration) or impurity profiles. Replicate studies with standardized protocols (e.g., fixed IC50 measurement parameters) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) are recommended .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict binding affinities to targets like FabI enoyl reductase. Focus on optimizing steric complementarity and hydrogen-bonding interactions with active-site residues (e.g., Tyr158 in FabI) .

Q. What methodologies validate the stability of this compound derivatives under physiological conditions for in vitro assays?

- Answer: Accelerated stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, analyzed via LC-MS, assess hydrolytic/oxidative degradation. Protective strategies (e.g., prodrug design or formulation with cyclodextrins) enhance stability for cell-based assays .

Q. How do steric and electronic effects in this compound derivatives influence their performance in catalytic asymmetric reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。